Boc-Orn(N)-OH Boc-Orn(N)-OH
Brand Name: Vulcanchem
CAS No.: 763139-35-1
VCID: VC0558248
InChI: InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
SMILES: CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O
Molecular Formula: C10H18N4O4*C6H13N
Molecular Weight: 258,27*99,18 g/mole

Boc-Orn(N)-OH

CAS No.: 763139-35-1

Cat. No.: VC0558248

Molecular Formula: C10H18N4O4*C6H13N

Molecular Weight: 258,27*99,18 g/mole

* For research use only. Not for human or veterinary use.

Boc-Orn(N)-OH - 763139-35-1

Specification

CAS No. 763139-35-1
Molecular Formula C10H18N4O4*C6H13N
Molecular Weight 258,27*99,18 g/mole
IUPAC Name 5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)
SMILES CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O

Introduction

Chemical Structure and Properties

Boc-protected ornithine derivatives are modified amino acids characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to one of the amino groups of ornithine. The most common derivatives include H-Orn(Boc)-OH (where the delta-amino group is Boc-protected) and Boc-Orn-OH (where the alpha-amino group is Boc-protected).

Molecular Composition

H-Orn(Boc)-OH, also known as (2S)-2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, has a molecular formula of C₁₀H₂₀N₂O₄ and a molecular weight of 232.277 g/mol . This compound represents one of the primary Boc-protected ornithine derivatives used in peptide synthesis and organic chemistry research.

Physicochemical Properties

The following table summarizes the key physicochemical properties of H-Orn(Boc)-OH:

PropertyValue
Density1.135 g/cm³
Boiling Point401.5±40.0 °C at 760 mmHg
Flash Point196.6±27.3 °C
Exact Mass232.142303
LogP0.82
PSA101.65000
Vapor Pressure0.0±2.0 mmHg at 25°C
Index of Refraction1.486
Recommended Storage-20°C

These physical properties highlight the compound's stability under standard laboratory conditions and its suitability for various chemical transformations . The relatively high boiling and flash points indicate thermal stability, while the LogP value suggests moderate lipophilicity.

Synthesis Methods

Representative Synthesis of Fmoc-Orn(Boc)-OH

A typical synthesis pathway begins with the dissolution of L-ornithine (2 mmol) in acetonitrile (15 ml), followed by the dropwise addition of Boc₂O (16 mmol) in acetonitrile. The resulting complex is treated with sodium bicarbonate solution (20%, 10 ml), anhydrous sodium carbonate (2 g), and 8-hydroxyquinoline. After stirring at room temperature for approximately 4 hours to remove copper ions, Fmoc-OSu (2 mmol) is added to the solution and stirred for an additional 2 hours. The final product is obtained through recrystallization using an ethyl acetate/petroleum ether mixed solvent system .

This synthetic approach demonstrates the careful control required to achieve selective protection of different amino groups within the ornithine molecule, a principle that would apply to various Boc-protected ornithine derivatives.

Applications in Research and Development

Peptide Synthesis

Boc-protected ornithine derivatives serve as essential building blocks in peptide synthesis, enabling the controlled incorporation of ornithine residues into peptide chains. Their structured protection patterns allow for selective deprotection and coupling reactions during solid-phase and solution-phase peptide synthesis.

Pharmaceutical Development

These compounds play a significant role in the development of pharmaceutically active peptides and small molecules. For instance, Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability compared to unconjugated variants . This application demonstrates the importance of these compounds in developing cell-penetrating peptides and drug delivery systems.

Synthesis of Complex Organic Compounds

The versatility of Boc-protected ornithine derivatives is further exemplified in their use as intermediates for synthesizing more complex organic compounds. For example, Fmoc-Orn(Boc)-OH can be used to synthesize (9H-fluoren-9-yl)methyl tert-butyl (5-oxo-5-(phenethylamino)pentane-1,4-diyl)(S)-dicarbamate through coupling with phenethylamine using BOP and NMM in dichloromethane .

Related Compounds and Comparative Analysis

Boc-Orn-OH

Boc-Orn-OH, with the CAS number 21887-64-9, is another important derivative also known as N-Alpha-(Tert-Butoxycarbonyl)-L-Ornithine or (2S)-5-ammonio-2-[(tert-butoxycarbonyl)amino]pentanoate. It shares the same molecular formula (C₁₀H₂₀N₂O₄) with H-Orn(Boc)-OH but differs in the position of the Boc protecting group . This compound serves as an educt for the synthesis of Boc- and Fmoc-δ-azido-norvaline.

Ornithine Derivatives with Multiple Protecting Groups

More complex derivatives include Fmoc-Orn(Boc)-OH, which contains both fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups attached to different amino groups of ornithine. These dual-protected compounds offer enhanced control in sequential deprotection strategies during peptide synthesis .

The following table provides a comparative overview of key ornithine derivatives:

CompoundProtecting GroupsPrimary Applications
H-Orn(Boc)-OHBoc on delta-NH₂Building block for peptide synthesis
Boc-Orn-OHBoc on alpha-NH₂Synthesis of Boc- and Fmoc-δ-azido-norvaline
Fmoc-Orn(Boc)-OHFmoc on alpha-NH₂, Boc on delta-NH₂Complex peptide synthesis requiring sequential deprotection

Documentation in Scientific Literature

Research Publications

Boc-protected ornithine derivatives have been documented in numerous scientific publications. For instance, H-Orn(Boc)-OH has been referenced in works by Nakatani et al. in Chemical and Pharmaceutical Bulletin (2004) and by Bayryamov et al. in Protein and Peptide Letters (2010) . These publications demonstrate the compound's utility in peptide chemistry and structural biology research.

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